molecular formula C5HN3 B13789381 Ethylenetricarbonitrile CAS No. 997-76-2

Ethylenetricarbonitrile

Cat. No.: B13789381
CAS No.: 997-76-2
M. Wt: 103.08 g/mol
InChI Key: ZRSVHSCCNNSGKM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricyanoethylene can be synthesized through the bromination of 1,1,2-cyanoethane followed by treatment with a tertiary amine. The process involves the following steps:

Industrial Production Methods: Industrial production of tricyanoethylene typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tricyanoethylene undergoes various types of chemical reactions, including:

    Oxidation: Tricyanoethylene can be oxidized to form epoxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: Tricyanoethylene can undergo substitution reactions with nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are used under mild conditions.

Major Products Formed:

Scientific Research Applications

Tricyanoethylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tricyanoethylene involves its interaction with various molecular targets. The cyano groups in tricyanoethylene are highly electrophilic, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

    Tetracyanoethylene: Another cyanocarbon with four cyano groups attached to an ethylene backbone.

    Ethyl tricyanoethylene carboxylate: A derivative with an additional carboxylate group.

Comparison:

Tricyanoethylene stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

997-76-2

Molecular Formula

C5HN3

Molecular Weight

103.08 g/mol

IUPAC Name

ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C5HN3/c6-2-1-5(3-7)4-8/h1H

InChI Key

ZRSVHSCCNNSGKM-UHFFFAOYSA-N

Canonical SMILES

C(=C(C#N)C#N)C#N

Origin of Product

United States

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